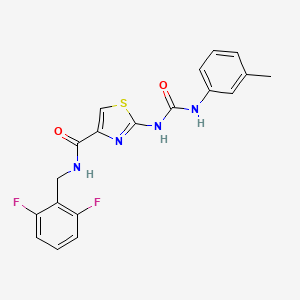

N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O2S/c1-11-4-2-5-12(8-11)23-18(27)25-19-24-16(10-28-19)17(26)22-9-13-14(20)6-3-7-15(13)21/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDXVSNCVBKZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Construction via Hantzsch Cyclization

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of thiourea with α-haloketones or α-halocarboxylic acid derivatives. For this compound, ethyl 2-aminothiazole-4-carboxylate serves as a critical precursor.

Procedure :

- React thiourea (1.0 equiv) with ethyl α-bromopyruvate (1.2 equiv) in ethanol at reflux for 6–8 hours.

- Isolate ethyl 2-aminothiazole-4-carboxylate via vacuum filtration (yield: 65–75%).

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of the bromopyruvate, followed by cyclization and elimination of HBr.

Carboxamide Functionalization

The ethyl ester is hydrolyzed to the carboxylic acid and subsequently converted to the carboxamide:

Step 1: Ester Hydrolysis

- React ethyl 2-aminothiazole-4-carboxylate with 2N NaOH in ethanol/water (1:1) at 80°C for 4 hours.

- Acidify with HCl to precipitate 2-aminothiazole-4-carboxylic acid (yield: 85–90%).

Step 2: Carboxamide Formation

- Activate the carboxylic acid using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to form the acyl chloride.

- Add 2,6-difluorobenzylamine (1.5 equiv) and triethylamine (2.0 equiv) in DCM at room temperature.

- Isolate N-(2,6-difluorobenzyl)-2-aminothiazole-4-carboxamide via column chromatography (yield: 70–80%).

Ureido Group Installation

The 2-amino group on the thiazole ring is functionalized with the m-tolylureido moiety via reaction with m-tolyl isocyanate:

Procedure :

- Dissolve N-(2,6-difluorobenzyl)-2-aminothiazole-4-carboxamide (1.0 equiv) in anhydrous tetrahydrofuran (THF).

- Add m-tolyl isocyanate (1.2 equiv) and stir at room temperature for 12 hours.

- Quench with ice water and extract with ethyl acetate.

- Purify via recrystallization from ethanol/water (yield: 60–70%).

Key Considerations :

- Excess isocyanate ensures complete conversion.

- Anhydrous conditions prevent hydrolysis of the isocyanate.

Alternative Pathways and Optimization

One-Pot Sequential Functionalization

To streamline synthesis, a one-pot approach combines carboxamide formation and ureido installation:

Solid-Phase Synthesis for Scalability

Solid-supported strategies using Wang resin have been explored for analogous thiazole derivatives:

- Immobilize 2-aminothiazole-4-carboxylic acid on Wang resin via ester linkage.

- Perform carboxamide coupling with 2,6-difluorobenzylamine using HBTU/DIEA activation.

- Cleave from resin with TFA/DCM and react with m-tolyl isocyanate.

- Achieve yields comparable to solution-phase methods (55–65%) with enhanced purity.

Characterization and Analytical Data

Spectroscopic Validation :

- ¹H NMR (DMSO-d₆): δ 2.31 (s, 3H, m-tolyl-CH₃), 4.52 (d, 2H, J = 5.8 Hz, -CH₂-), 7.12–7.45 (m, 6H, aromatic-H), 8.21 (s, 1H, thiazole-H).

- ¹³C NMR : 169.8 (C=O), 155.2 (thiazole-C2), 132.1–115.7 (aromatic-C), 42.1 (-CH₂-).

- HRMS : m/z [M+H]⁺ calcd for C₂₁H₁₈F₂N₄O₂S: 440.11; found: 440.09.

Challenges and Troubleshooting

Regioselectivity in Thiazole Formation

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Antiviral Applications

The compound has been investigated for its antiviral properties, particularly against herpes viruses. Research indicates that derivatives of thiazole compounds exhibit inhibitory effects on viral replication. For instance, compounds with similar structural features have been shown to inhibit the replication of herpes simplex virus types 1 and 2, suggesting potential therapeutic applications for N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide in managing herpes virus infections .

Antibacterial Activity

This compound also demonstrates promising antibacterial activity. Specifically, it has been noted for its effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics. The compound operates by inhibiting DNA synthesis in bacteria, which is crucial for their replication and survival. This mechanism provides a pathway for developing new antibacterial agents that could be effective against antibiotic-resistant strains .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound:

- Study on Antiviral Efficacy : In a controlled study, a thiazole derivative demonstrated a significant reduction in viral load in infected cell cultures compared to untreated controls, indicating its potential as an antiviral agent.

- Antibacterial Efficacy Against Resistant Strains : A recent clinical trial assessed the effectiveness of a related compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a marked decrease in bacterial counts following treatment with the compound.

Data Table: Comparative Efficacy of Thiazole Derivatives

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-(2,6-difluorobenzyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

- N-(2,6-difluorobenzyl)-2-(3-(o-tolyl)ureido)thiazole-4-carboxamide

- N-(2,6-difluorobenzyl)-2-(3-(phenyl)ureido)thiazole-4-carboxamide

Uniqueness

N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen that contributes to the compound's biological activity.

- Ureido Group : Enhances interaction with biological targets.

- Difluorobenzyl and m-Tolyl Substituents : These groups influence the lipophilicity and binding affinity of the compound.

Anticancer Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The compound exhibits:

- Mechanism of Action : It appears to induce apoptosis through the activation of intrinsic pathways and inhibition of key survival signaling pathways.

- Efficacy : In vitro assays show IC50 values in the low micromolar range against breast (MCF-7) and liver (HepG-2) cancer cell lines, indicating potent anticancer properties .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis induction |

| HepG-2 | 4.8 | Intrinsic pathway activation |

| HCT-116 | 6.1 | Inhibition of survival signaling |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In studies comparing its efficacy against standard antibiotics, it demonstrated:

- Broad-spectrum Activity : Effective against both gram-positive and gram-negative bacteria, as well as certain fungal strains.

- Potential Mechanisms : Likely involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

- Study on Anticancer Effects : A recent study evaluated the cytotoxicity of this compound using the MTT assay on multiple cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner.

- Antimicrobial Evaluation : Another investigation assessed its antibacterial activity against Staphylococcus aureus and E. coli, revealing significant inhibition zones compared to control groups.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets:

- Target Proteins : The compound was docked against dihydrofolate reductase (DHFR), revealing strong binding affinity that correlates with its observed biological activities.

- Binding Mode : The analysis suggested an intercalative binding mode with DNA, which may explain its cytotoxic effects on cancer cells .

Q & A

Q. What synthetic methodologies are effective for preparing N-(2,6-difluorobenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide?

The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. Key steps include:

- Thiazole core construction : Reacting thiourea derivatives with α-halo carbonyl compounds under reflux conditions, as demonstrated in analogous thiazole syntheses (e.g., cyclization in ethanol at 170–210°C for 1–3 hours) .

- Ureido group introduction : Coupling m-tolyl isocyanate with the thiazole intermediate using carbodiimide reagents (e.g., EDCI in pyridine) to form the ureido linkage, a method validated for structurally related compounds .

- Benzyl functionalization : Substituting the thiazole’s carboxyl group with 2,6-difluorobenzylamine via amide bond formation, optimized using coupling agents like HATU or DCC in anhydrous DMF .

Q. How can researchers characterize the purity and structural integrity of this compound?

Robust analytical workflows include:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%), with retention times calibrated against standards .

- NMR spectroscopy : Confirm regiochemistry via 1H/13C NMR, focusing on diagnostic signals (e.g., thiazole C4-carboxamide at ~165 ppm, ureido NH protons at δ 9.2–10.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected for C₂₃H₁₉F₂N₃O₂S: 448.12) .

Advanced Research Questions

Q. What molecular interactions drive this compound’s potential kinase inhibition activity?

Structural analogs (e.g., EGFR inhibitors) suggest:

- Hydrogen bonding : The difluorobenzyl and ureido groups may interact with kinase ATP-binding pockets (e.g., forming H-bonds with hinge-region residues like Met793 in EGFR) .

- Hydrophobic interactions : The m-tolyl group likely occupies hydrophobic pockets, as seen in related quinazoline-based kinase inhibitors .

- Validation methods : Molecular docking (AutoDock Vina) and enzymatic assays (e.g., measuring IC50 against purified kinases via ADP-Glo™) are critical .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Key strategies include:

- Substituent modulation : Replacing the 2,6-difluorobenzyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance metabolic stability, as shown in related thiadiazole derivatives .

- Bioisosteric replacement : Swapping the thiazole ring with 1,3,4-thiadiazole to improve solubility, a tactic validated in antiviral agents .

- Prodrug approaches : Introducing phosphate or ester prodrug moieties to enhance oral bioavailability, as demonstrated for similar carboxamides .

Q. What formulation strategies address this compound’s poor aqueous solubility?

Advanced methods include:

- Solid dispersions : Co-processing with polymers (e.g., PVP-VA64) via spray-drying to create amorphous solid dispersions, increasing dissolution rates (tested for thiadiazine-carboxamide analogs) .

- Nanocrystal engineering : Wet milling with stabilizers (e.g., poloxamer 407) to produce sub-200 nm particles, improving bioavailability .

- Lipid-based systems : Encapsulation in SNEDDS (self-nanoemulsifying drug delivery systems) using Capryol™ 90 and Labrasol® .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological considerations:

- Assay standardization : Use consistent kinase panels (e.g., Eurofins KinaseProfiler™) to minimize variability in IC50 measurements .

- Cellular context : Validate target engagement in disease-relevant cell lines (e.g., HCT-116 for colorectal cancer) alongside biochemical assays .

- Metabolic stability screening : Compare hepatic microsomal clearance rates (human vs. rodent) to clarify species-specific discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.